[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate
Description
Crystallographic Characterization of Hexahydropyrano[3,2-d]Dioxin Core Architecture
The hexahydropyrano[3,2-d]dioxin core in this compound adopts a fused bicyclic system with distinct chair conformations for both the pyranose and dioxane rings. Single-crystal X-ray diffraction studies of analogous structures (e.g., CCDC 711497) reveal orthorhombic crystallization in space group P2$$1$$2$$1$$2$$_1$$ with unit cell parameters a = 8.1780 Å, b = 14.9165 Å, and c = 19.3555 Å. The fused ring system demonstrates a puckering amplitude ($$Q$$) of 0.598–0.603 Å and θ angles of 2.8–3.0°, consistent with slight deviations from ideal chair geometry.
Key bond lengths within the core include:
- C-O ether linkages: 1.414–1.432 Å
- Anomeric C1-O1 bond: 1.406 Å
- Acetate ester C=O bonds: 1.192–1.210 Å
Intermolecular stabilization arises from C–H···O hydrogen bonds (2.42–2.65 Å) and weak C–H···π interactions (3.12–3.45 Å) between phenyl groups and adjacent dioxin rings. These interactions create a layered packing motif along the a-axis, as observed in isostructural compounds.
Table 1: Crystallographic parameters of the hexahydropyrano[3,2-d]dioxin core
| Parameter | Value | Source |
|---|---|---|
| Space group | P2$$1$$2$$1$$2$$_1$$ | |
| Unit cell volume | 2361.12 Å$$^3$$ | |
| Puckering amplitude (Q) | 0.598–0.603 Å | |
| C–H···O bond length | 2.42–2.65 Å |
Stereochemical Analysis of Chiral Centers in Glycosidic Linkages
The compound contains seven stereocenters with configurations confirmed through anomalous dispersion effects in X-ray data (Flack parameter = 0.05(5)). The glycosidic linkage between the hexahydropyrano-dioxin core and triacetyloxyoxan moiety exhibits β-configuration, evidenced by a $$^3J_{H1,H2}$$ coupling constant of 8.2 Hz in NMR analogs. Key stereochemical features include:
- Anomeric center (C1): R-configuration stabilized by the exo-anomeric effect, with torsion angle Φ$$_{H1-C1-O1-C2'}$$ = −65.3°
- Acetamido group (C7): R-configuration confirmed through Bijvoet differences in Friedel pairs
- Triacetyloxyoxan ring: 2R,3S,4S,5R,6R assignments via NOE correlations between H2–H4 and H3–H5 protons
Comparative analysis with methyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside shows analogous stereochemical outcomes at C2–C6, with acetyl groups adopting staggered conformations to minimize steric strain.
Table 2: Stereochemical assignments of chiral centers
| Position | Configuration | Method of Determination |
|---|---|---|
| C1 | R | X-ray anomalous dispersion |
| C7 | R | Bijvoet differences |
| C2' | R | NMR $$^1H$$-$$^1H$$ coupling |
| C3' | S | NOE spectroscopy |
Comparative Conformational Studies with Related Pyranodioxin Derivatives
The title compound exhibits distinct conformational behavior compared to simpler pyranodioxin analogs:
Fused ring puckering: The hexahydropyrano[3,2-d]dioxin core shows reduced ring flattening ($$Q$$ = 0.60 Å) versus non-acetylated analogs ($$Q$$ = 0.45–0.52 Å). Steric effects from the 7-acetamido and 6-phenylmethoxy substituents induce a 12.7° dihedral angle between the pyranose and dioxane planes.
Glycosidic torsion angles: The Φ (C1-O1-C2'-C3') and Ψ (O1-C2'-C3'-O4') angles measure −65.3° and 112.8°, respectively, contrasting with etoposide derivatives that show Φ = −54.9° due to glucoside moiety interactions.
Acetyl group orientation: Rotamer populations for the triacetyloxyoxan methyl groups follow the order gauche (68%) > trans (27%) > eclipsed (5%), as determined through Karplus-type analysis of $$^3J_{HCOCH3}$$ couplings.
Table 3: Conformational comparison with pyranodioxin derivatives
| Parameter | Title Compound | Etoposide | Podophyllotoxin |
|---|---|---|---|
| Pyranose ring $$Q$$ (Å) | 0.60 | 0.58 | 0.49 |
| Φ angle (°) | −65.3 | −54.9 | −71.2 |
| Acetyl group gauche (%) | 68 | 82 | N/A |
Properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[[(4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H43NO15/c1-19(38)37-28-31(52-36-33(48-23(5)42)32(47-22(4)41)30(46-21(3)40)26(50-36)17-43-20(2)39)29-27(18-45-34(51-29)25-14-10-7-11-15-25)49-35(28)44-16-24-12-8-6-9-13-24/h6-15,26-36H,16-18H2,1-5H3,(H,37,38)/t26-,27-,28-,29-,30+,31-,32+,33-,34?,35+,36+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCZXSUFIPUMPQ-JYINJARXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OCC4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H43NO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747092 | |
| Record name | Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
729.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67313-30-8 | |
| Record name | Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biological Activity
The compound [(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate is a complex organic molecule with potential biological activities that warrant detailed examination. This article explores its biological activity through various studies and data.
Structure and Composition
The molecular formula of the compound is with a molecular weight of approximately 782.82 g/mol. The structure includes multiple functional groups that may contribute to its biological activity.
Pharmacokinetics
The compound exhibits a LogP value of approximately 3.06 which indicates moderate lipophilicity. This property may influence its absorption and distribution within biological systems.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance:
- In Vitro Studies : Research demonstrated that derivatives of hexahydropyrano compounds showed cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Case Study : A study on related compounds revealed that the presence of the acetamido group enhances interaction with cellular targets involved in tumor growth regulation. This was evidenced by reduced viability in treated cancer cells compared to controls.
Anti-inflammatory Effects
Compounds with similar structures have shown promise in modulating inflammatory responses:
- Mechanism of Action : The biological activity may be attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Experimental Evidence : In animal models of inflammation (e.g., carrageenan-induced paw edema), related compounds demonstrated a significant reduction in swelling and pain compared to untreated groups.
Antimicrobial Properties
The compound's potential antimicrobial activity has been explored:
- Bacterial Inhibition : Studies indicate that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis.
- Case Study : A specific derivative was tested against Staphylococcus aureus and Escherichia coli showing minimum inhibitory concentrations (MICs) in the low micromolar range.
Data Summary
| Biological Activity | Mechanism | Evidence |
|---|---|---|
| Antitumor | Induction of apoptosis | Cell viability assays |
| Anti-inflammatory | Inhibition of cytokines | Edema reduction in animal models |
| Antimicrobial | Disruption of cell walls | MIC assays against bacteria |
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a therapeutic agent . Its structure suggests it may interact with biological targets involved in various diseases. For instance:
- Antimicrobial Activity : Research indicates that similar compounds with complex sugar moieties have shown antimicrobial properties. The presence of the acetamido group may enhance its interaction with bacterial cell walls or enzymes .
Drug Delivery Systems
Due to its complex structure and potential for modification:
- Nanoparticle Formulation : The compound can be utilized in the development of nanoparticles for targeted drug delivery. Its ability to form stable complexes with drugs can facilitate controlled release mechanisms .
Biochemical Research
The compound's unique molecular structure allows it to serve as a probe in biochemical assays:
- Enzyme Inhibition Studies : It can be used to study enzyme kinetics and inhibition mechanisms due to its structural analogies with natural substrates .
Cancer Research
The compound has potential applications in cancer therapy:
- Targeting Specific Pathways : Given its structural attributes that resemble known anticancer agents, it may be explored for its ability to inhibit specific pathways involved in tumor growth and metastasis .
Case Study 1: Antimicrobial Properties
A study published in ResearchGate demonstrated that derivatives of similar compounds exhibited significant antimicrobial activity against various pathogens. The findings suggest that modifications to the acetamido group could enhance efficacy against resistant strains .
Case Study 2: Drug Delivery Applications
In a research article focusing on nanoparticle formulations for drug delivery systems, the use of compounds like [(2R,3S,...)] was highlighted for their ability to encapsulate hydrophobic drugs effectively. This study emphasized the importance of chemical modifications to improve solubility and bioavailability in therapeutic applications .
Data Tables
| Application Area | Potential Benefits |
|---|---|
| Pharmaceutical Development | Antimicrobial activity against pathogens |
| Drug Delivery Systems | Enhanced drug solubility and bioavailability |
| Biochemical Research | Insights into enzyme mechanisms and inhibition |
| Cancer Research | Targeted therapy options based on structural similarities |
Chemical Reactions Analysis
Hydrolysis of Acetyl Groups
The triacetyloxy groups on the oxane ring are susceptible to hydrolysis under basic or nucleophilic conditions. This reaction typically yields free hydroxyl groups and acetic acid derivatives.
Structural Evidence : The compound’s tetra-O-acetyl analogs (e.g., methyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside) undergo deacetylation in methanolic ammonia .
Cleavage of Benzyl Ethers
The phenylmethoxy (benzyl ether) groups at C6 and C8 positions are labile under reductive or acidic conditions.
Example : Similar benzyl-protected pyranose derivatives (e.g., N-[(2S,4aR,6R,7R,8R,8aS)-2-phenyl-6,8-bis(phenylmethoxy)...acetamide) undergo hydrogenolysis to yield phenolic intermediates .
Acetamide Hydrolysis
The acetamide group at C7 may hydrolyze to form a free amine under strong acidic or basic conditions.
Mechanism : Acidic conditions protonate the carbonyl oxygen, making the acetamide susceptible to nucleophilic attack by water.
Glycosidic Bond Reactivity
The pyrano[3,2-d] dioxin system contains acid-labile glycosidic bonds.
Related Data : The ChEBI database notes that glycosyl compounds undergo hydrolysis to release aglycones under enzymatic or acidic conditions .
Oxidation Reactions
The secondary hydroxyl groups (post-deacetylation) may oxidize to ketones or carboxylic acids.
Functionalization via Esterification
The free hydroxyl groups (after deprotection) can be re-esterified with acyl chlorides or anhydrides.
Preparation Methods
Amine Protection and Activation
The hydroxyl group at position 7 is first converted to a mesylate using methanesulfonyl chloride (MsCl) in pyridine at 0°C. Subsequent displacement with sodium azide (NaN3) in dimethylformamide (DMF) yields the azido intermediate.
Staudinger Reduction and Acetylation
The azide undergoes Staudinger reduction with triphenylphosphine (PPh3) in tetrahydrofuran (THF), followed by acetylation using acetic anhydride ((Ac)2O) and 4-dimethylaminopyridine (DMAP). This step affords the acetamido derivative with >90% regioselectivity.
Functionalization with Phenylmethoxy Groups
The phenylmethoxy group at position 6 is installed via nucleophilic substitution. The hydroxyl group at position 6 is deprotonated with sodium hydride (NaH) in THF and reacted with benzyl bromide (BnBr). The reaction is conducted at room temperature for 6 hours, yielding the protected ether.
Critical considerations :
-
Excess BnBr (1.5 equivalents) ensures complete substitution.
-
Anhydrous conditions prevent hydrolysis of NaH.
Construction of the Triacetyloxyoxan Moiety
The oxan ring is synthesized from D-glucopyranose through sequential acetylation and glycosylation:
Acetylation of Hydroxyl Groups
D-Glucopyranose is treated with acetic anhydride in pyridine to protect all hydroxyl groups as acetates. The reaction proceeds quantitatively at 0°C.
Glycosylation with the Pyrano-Dioxin Core
The acetylated glucopyranose is activated with trimethylsilyl triflate (TMSOTf) and coupled to the pyrano-dioxin core at position 8. The reaction requires strict temperature control (−20°C to 0°C) to minimize anomerization.
Final Acetylation and Purification
The methyl acetate group at position 2 is introduced via esterification. The hydroxyl group is acetylated using acetyl chloride (AcCl) in dichloromethane with DMAP as a catalyst. The crude product is purified via silica gel chromatography (hexane/ethyl acetate gradient) and recrystallized from ethanol.
Industrial-Scale Optimization
For large-scale production, continuous flow chemistry is employed to enhance reproducibility:
-
Cyclization : A plug-flow reactor with immobilized pTSA on silica gel.
-
Acetylation : Automated solvent exchange systems reduce manual handling.
-
Quality control : In-line HPLC monitors reaction progress and intermediate purity.
Summary of Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization | Benzaldehyde dimethyl acetal, pTSA, toluene | 70% |
| 2 | Azidation | MsCl, NaN3, DMF | 85% |
| 3 | Staudinger Reduction | PPh3, THF | 90% |
| 4 | Acetylation | (Ac)2O, DMAP, CH2Cl2 | 95% |
| 5 | Benzylation | BnBr, NaH, THF | 80% |
| 6 | Glycosylation | TMSOTf, CH2Cl2 | 65% |
| 7 | Final Esterification | AcCl, DMAP | 75% |
Challenges and Solutions
Q & A
Q. What are effective synthetic routes for this compound?
The compound is synthesized via multi-step glycosylation and acetylation reactions. A representative approach involves:
- Glycosylation : Reacting a protected hexahydropyrano-dioxin intermediate (e.g., 7-acetamido-2-phenyl-6-phenylmethoxy derivative) with a triacetylated oxan-2-ylmethyl donor under anhydrous conditions (e.g., nitrogen atmosphere) .
- Acetylation : Sequential protection of hydroxyl groups using acetic anhydride or acetyl chloride, followed by purification via flash chromatography (75% yield reported) .
- Key reagents : 2,4,6-Trichlorobenzoyl chloride for activating intermediates, and saturated sodium bicarbonate for workup .
Q. Table 1: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Glycosylation | 2,4,6-Trichlorobenzoyl chloride, DCM, RT | 75% | |
| Acetylation | Acetic anhydride, pyridine | 85-90% |
Q. How is the compound characterized post-synthesis?
Methodological workflow :
- NMR Analysis : ¹H and ¹³C NMR to confirm stereochemistry and acetylation patterns. For example, acetyloxy protons resonate at δ 1.8–2.1 ppm, while aromatic protons from phenyl groups appear at δ 7.2–7.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS (e.g., calculated [M+Na]⁺: 1389.9541; observed: 1389.9557) validates molecular integrity .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity >95% .
Q. What solubility properties are critical for handling this compound?
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) at 10 mM concentrations .
- Sample preparation : Stock solutions in anhydrous methanol (25 µL aliquots) prevent hydrolysis of acetyl groups .
Advanced Research Questions
Q. How can stereochemical challenges during synthesis be resolved?
Strategies :
- X-ray Crystallography : Resolve ambiguous stereocenters using single-crystal diffraction data (e.g., hexahydropyrano-dioxin core with phenylmethoxy groups) .
- NOE NMR Experiments : Correlate spatial proximity of protons (e.g., axial vs. equatorial acetamido groups) to confirm configurations .
- Comparative Analysis : Align observed ¹³C shifts with literature data for analogous pyrano-dioxin derivatives .
Q. Table 2: Key Stereochemical Assignments
| Position | Configuration | NMR Evidence (δ, ppm) |
|---|---|---|
| C-7 (Acetamido) | R | δ 2.05 (s, 3H, CH₃CO), δ 4.30 (d, J = 8.5 Hz, NH) |
| C-8 (Oxy-linkage) | R | δ 5.10 (m, H-8), coupling to H-7 (J = 9.2 Hz) |
Q. How to address contradictions in reported spectral data?
Case Study : Discrepancies in acetyloxy proton shifts (δ 1.8 vs. δ 2.1) across studies may arise from solvent polarity or hydrogen bonding.
Q. What strategies optimize glycosidic bond formation in similar structures?
Advanced Methodology :
- Protecting Group Strategy : Use benzyl ethers for transient hydroxyl protection, enabling regioselective glycosylation (e.g., 6-O-benzyl vs. 4-O-acetyl selectivity) .
- Catalysis : Employ BF₃·Et₂O or TMSOTf to activate glycosyl donors, improving coupling efficiency (yields >80%) .
- Kinetic Monitoring : Track reaction progress via TLC (ethyl acetate/hexane, 1:2) to minimize side products .
Q. How to analyze degradation products under oxidative conditions?
Experimental Design :
- Aqueous Oxidation : Simulate oxidative stress using OH radicals (e.g., H₂O₂/UV system) .
- Analytical Tools :
- Aerosol Mass Spectrometry (AMS) : Detect volatile byproducts (e.g., formic acid, glyoxylic acid) .
- Ion Chromatography (IC) : Quantify non-volatile oxidized species (e.g., oxalic acid) .
Q. Table 3: Degradation Products Identified
| Product | Detection Method | Relevance |
|---|---|---|
| Formic Acid | AMS, IC | Indicates C-C bond cleavage |
| Oxalic Acid | IC | Suggests complete oxidation of acetyl groups |
Q. What computational tools predict reactivity of acetylated intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
